molecular formula C5H7BrO2 B2925787 2-Bromo-1-methyl-cyclopropanecarboxylic acid CAS No. 292623-33-7

2-Bromo-1-methyl-cyclopropanecarboxylic acid

Cat. No.: B2925787
CAS No.: 292623-33-7
M. Wt: 179.013
InChI Key: AQAFCWJNUSCJIA-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-cyclopropanecarboxylic acid is a cyclopropane derivative characterized by a strained three-membered ring system substituted with a bromine atom, a methyl group, and a carboxylic acid functional group. Its molecular formula is C₅H₇BrO₂, with a molecular weight of 193.02 g/mol (calculated). The compound is synthesized via debromination of (1S)-2,2-dibromo-1-methylcyclopropanecarboxylic acid, achieving a yield of 92% under optimized conditions . Its specific optical rotation is reported as [α]²⁵_D = -81.5° (c = 1.02, CHCl₃), indicative of its stereochemical configuration . The strained cyclopropane ring and bromine substituent make it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and medicinal chemistry.

Properties

IUPAC Name

2-bromo-1-methylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAFCWJNUSCJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292623-33-7
Record name 2-bromo-1-methylcyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-methyl-cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the bromination of 1-methyl-cyclopropanecarboxylic acid. The reaction typically employs bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclopropane ring.

Another method involves the use of methyl 2-bromo-1-methyl-cyclopropanecarboxylate as a precursor. This ester can be hydrolyzed under basic conditions using sodium hydroxide (NaOH) in a mixture of methanol (MeOH) and water (H2O) to yield the desired acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methyl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amines (NH2R), or thiols (SHR).

    Reduction Reactions: The compound can be reduced to 1-methyl-cyclopropanecarboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acids or ketones.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: 1-Methyl-cyclopropanecarboxylic acid derivatives.

    Reduction: 1-Methyl-cyclopropanecarboxylic acid.

    Oxidation: 2-Bromo-1-methyl-cyclopropanone or this compound derivatives.

Scientific Research Applications

2-Bromo-1-methyl-cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-cyclopropanecarboxylic acid involves its reactivity due to the presence of the bromine atom and the strained cyclopropane ring. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These reactions can lead to the formation of various intermediates and products, which can interact with molecular targets and pathways in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among cyclopropane and related brominated carboxylic acids influence their physicochemical behavior:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Synthesis Method
2-Bromo-1-methyl-cyclopropanecarboxylic acid C₅H₇BrO₂ 193.02 (calc) Cyclopropane, Br, COOH Not reported Debromination of dibromo precursor
2-Bromo-1-cyclohexene-1-carboxylic acid C₇H₉BrO₂ 205.051 Cyclohexene, Br, COOH Not reported Not specified
2-Bromo-2-methyl-propanoic acid C₄H₇BrO₂ 167.01 Branched alkyl, Br, COOH 200 Not specified
2-(4-Bromophenyl)cyclopropanecarboxylic acid C₁₀H₉BrO₂ 257.09 (calc) Cyclopropane, Br, COOH, Ph Not reported Not specified
  • Ring Strain vs. Stability: The cyclopropane ring in the target compound introduces significant strain (~27 kcal/mol), enhancing reactivity compared to the less-strained cyclohexene (six-membered ring) or acyclic analogs like 2-bromo-2-methyl-propanoic acid .
  • Electronic Effects : Bromine’s electronegativity polarizes the cyclopropane ring, facilitating nucleophilic substitution. In contrast, the phenyl group in 2-(4-bromophenyl)cyclopropanecarboxylic acid (CAS 77255-26-6) enhances resonance stabilization, reducing electrophilic reactivity .

Biological Activity

2-Bromo-1-methyl-cyclopropanecarboxylic acid (BMCA) is a compound of significant interest in organic and medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of BMCA, highlighting its mechanisms of action, potential applications, and relevant research findings.

Structural Characteristics

BMCA is characterized by its cyclopropane ring, a bromine atom, and a carboxylic acid functional group. Its molecular formula is C5H7BrO2C_5H_7BrO_2, with a molecular weight of approximately 179.01 g/mol. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis and potentially influencing its biological activity.

The biological activity of BMCA is primarily attributed to the following factors:

  • Reactivity of the Bromine Atom : The bromine atom can participate in nucleophilic substitution reactions, which may lead to interactions with various biological targets.
  • Strained Cyclopropane Ring : The cyclopropane structure can undergo ring-opening reactions under specific conditions, generating reactive intermediates that may interact with biomolecules.
  • Carboxylic Acid Group : This group contributes to the compound's acidity and can facilitate interactions with enzymes and receptors in biological systems.

Comparative Analysis

To better understand the uniqueness of BMCA, a comparison with structurally similar compounds is provided below:

Compound NameStructure FeaturesUnique Aspects
1-Methylcyclopropanecarboxylic AcidNo halogen substituentSimpler structure, less reactive
2-Chloro-1-methylcyclopropanecarboxylic AcidChlorine instead of bromineDifferent reactivity profile due to chlorine
3-Bromo-1-methylcyclobutanecarboxylic AcidCyclobutane ringLarger ring structure alters reactivity
2-Bromo-3-methylcyclobutanecarboxylic AcidAdditional methyl groupPotentially different biological activity

The presence of the bromine atom in BMCA enhances its reactivity compared to its analogs, making it a valuable compound for synthetic applications.

Case Studies and Research Findings

  • Synthesis and Biological Evaluation : Research has focused on synthesizing BMCA and evaluating its biological properties. For instance, studies have shown that derivatives of cyclopropane carboxylic acids can exhibit significant antimicrobial activity against various pathogens .
  • Pharmacological Potential : Investigations into the pharmacological potential of BMCA suggest that it may serve as a lead compound for developing new drugs targeting metabolic disorders or inflammatory diseases.
  • Mechanistic Studies : Ongoing mechanistic studies aim to clarify how BMCA interacts with specific enzymes or receptors within cellular pathways. Understanding these interactions could pave the way for novel therapeutic strategies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-bromo-1-methyl-cyclopropanecarboxylic acid with high regioselectivity?

  • Methodology : The compound can be synthesized via bromination of 1-methyl-cyclopropanecarboxylic acid using bromine (Br₂) in a non-polar solvent (e.g., CCl₄) under free radical conditions. Reaction temperature (0–25°C) and controlled stoichiometry of Br₂ are critical to avoid over-bromination . Post-synthesis purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .
  • Key Data : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) and confirm purity via melting point (mp ~44–47°C, extrapolated from structurally similar cyclopropane derivatives) .

Q. How can the reactivity of the bromine substituent in this compound be exploited for nucleophilic substitution reactions?

  • Methodology : The bromine atom undergoes SN₂ reactions with nucleophiles (e.g., amines, alkoxides). For example, treatment with sodium methoxide (NaOMe) in methanol replaces Br with OMe, yielding 1-methyl-cyclopropanecarboxylate derivatives. Kinetic studies using NMR can track substitution rates .
  • Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while steric hindrance from the methyl group may slow reactivity. Computational modeling (DFT) predicts transition-state geometries to rationalize regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : The cyclopropane ring protons appear as distinct multiplets (δ ~1.2–2.5 ppm), while the carboxylic acid proton is deshielded (δ ~12 ppm).
  • IR : Confirm the carboxylic acid group via O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • MS : ESI-MS in negative ion mode detects [M-H]⁻ peaks for molecular weight validation .

Advanced Research Questions

Q. How does steric strain in the cyclopropane ring influence the compound’s stability under thermal or oxidative conditions?

  • Methodology : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. Compare with computational studies (e.g., Gaussian calculations) to map ring strain energy. Oxidative stability can be tested via exposure to O₂ or H₂O₂, monitoring degradation products via GC-MS .
  • Data Interpretation : Cyclopropane derivatives typically exhibit lower thermal stability than non-strained analogs. For example, decomposition onset may occur at ~150°C, with CO₂ release from decarboxylation .

Q. What strategies mitigate racemization during chiral derivatization of the carboxylic acid group?

  • Methodology : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in esterification or amidation reactions. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
  • Optimization : Low temperatures (≤0°C) and inert atmospheres reduce racemization. Kinetic resolution studies can identify optimal reaction times .

Q. How can computational chemistry predict regioselectivity in electrophilic addition reactions involving the cyclopropane ring?

  • Methodology : Employ density functional theory (DFT) to calculate activation energies for possible reaction pathways. For example, model the addition of HBr to the cyclopropane ring and compare predicted vs. experimental product distributions .
  • Validation : Cross-reference computational results with experimental LC-MS/MS data to validate predicted intermediates .

Contradictions and Challenges

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents?

  • Analysis : Solubility discrepancies may arise from variations in pH (carboxylic acid deprotonation enhances water solubility) or impurities. Conduct systematic solubility tests in buffered solutions (pH 2–12) and common organic solvents (e.g., DCM, THF) .
  • Resolution : Purity assessment via HPLC (C18 column, 0.1% TFA in water/acetonitrile) identifies contaminants affecting solubility .

Q. What experimental designs address low yields in cyclopropane ring-opening reactions?

  • Methodology : Use Lewis acids (e.g., FeCl₃) to catalyze ring-opening via electrophilic pathways. Monitor intermediates via in-situ FTIR or Raman spectroscopy.
  • Case Study : Ring-opening with Grignard reagents (e.g., MeMgBr) yields branched alkanes; optimize stoichiometry (2:1 RMgBr:cyclopropane) to suppress side reactions .

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